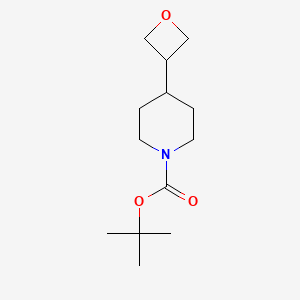

Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate

Descripción general

Descripción

“Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H23NO3 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Molecular Structure Analysis

The molecular weight of “Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate” is approximately 241.327 Da . The SMILES string representation of this compound isCC(C)(C)OC(=O)N1CCC(CC1)C2COC2 .

Aplicaciones Científicas De Investigación

Role in Synthesis of Biologically Active Compounds

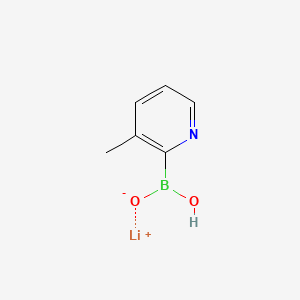

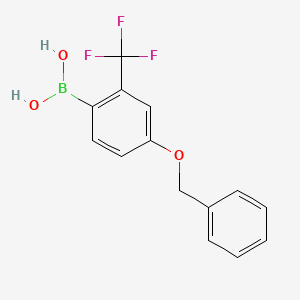

Kong et al. (2016) synthesized "Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate," highlighting its importance as an intermediate in producing compounds like crizotinib, a drug used in cancer therapy. The synthesis demonstrated the compound's utility in constructing complex molecules with potential biological activities, achieved through a series of reactions starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).

Importance in Drug Development

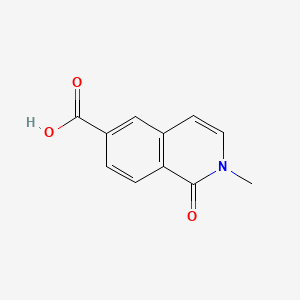

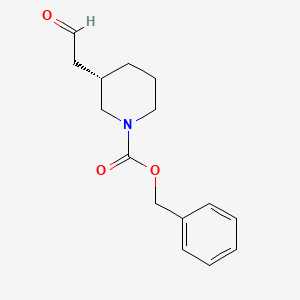

Further emphasizing its significance, Zhang et al. (2018) reported on "Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate" as a critical intermediate for small molecule anticancer drugs. The research outlines a high-yield synthesis method for the compound, underscoring its role in the development of novel cancer therapeutics (Zhang et al., 2018).

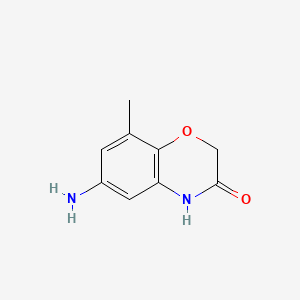

Application in Piperidine Derivatives Synthesis

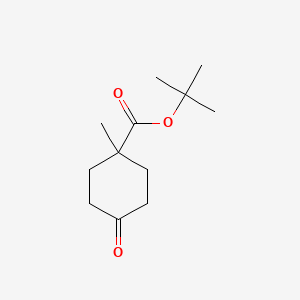

Moskalenko and Boev (2014) demonstrated the "3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate," producing tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates with high yields. This study provides valuable insights into synthesizing diverse piperidine derivatives, which are promising synthons for medicinal chemistry applications (Moskalenko & Boev, 2014).

Synthesis of Structurally Diverse Molecules

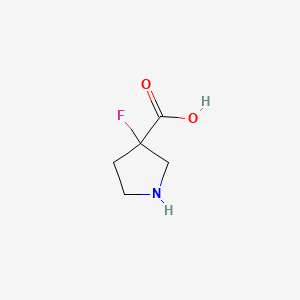

Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a new scaffold for creating substituted piperidines. This work showcases the compound's versatility in generating structurally diverse molecules through regioselective ring-opening and subsequent 1,3-dipolar cycloaddition reactions (Harmsen et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(15)14-6-4-10(5-7-14)11-8-16-9-11/h10-11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKRZANKPZVKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate | |

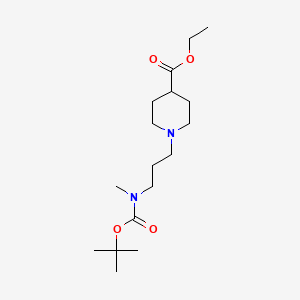

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)acetic acid](/img/structure/B578038.png)